7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused with a pyrimidine ring, with phenyl and thiophene substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the multicomponent reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This method allows for regioselective synthesis of substituted triazolopyrimidines.
Industrial Production Methods
Industrial production methods for 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolopyrimidines to dihydro derivatives has been demonstrated.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Material Science: It is used in the development of new materials with specific properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound has been shown to act as an inhibitor of various enzymes, including tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions disrupt the normal functioning of these enzymes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of phenyl and thiophene rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C15H10N4S |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
7-phenyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H10N4S/c1-2-5-11(6-3-1)12-8-9-16-15-17-14(18-19(12)15)13-7-4-10-20-13/h1-10H |
InChI Key |
OGPHYPLHJYFHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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